4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15143742
InChI: InChI=1S/C23H19FN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3
SMILES:
Molecular Formula: C23H19FN4OS2
Molecular Weight: 450.6 g/mol

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

CAS No.:

Cat. No.: VC15143742

Molecular Formula: C23H19FN4OS2

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one -

Specification

Molecular Formula C23H19FN4OS2
Molecular Weight 450.6 g/mol
IUPAC Name 8-[(4-ethylphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Standard InChI InChI=1S/C23H19FN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3
Standard InChI Key DIPAOYSRPRIUEC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F

Introduction

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e]124triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic organic compound belonging to the thieno[2,3-e] triazolo[4,3-a]pyrimidin derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential pharmacological applications. The compound exhibits a complex molecular structure characterized by multiple fused rings and aromatic substituents.

Structural Features

The molecular structure of this compound includes:

  • Thieno ring: A sulfur-containing heterocyclic ring.

  • Triazole moiety: A five-membered ring containing three nitrogen atoms.

  • Pyrimidine core: A six-membered ring with two nitrogen atoms.

  • Substituents:

    • A 4-ethylbenzyl group attached at position 4.

    • A (3-fluorobenzyl)thio group attached at position 1.

Molecular Formula and Weight

  • Molecular Formula: C18H16FN3S2

  • Molecular Weight: Approximately 348.44 g/mol.

Synthesis

The synthesis of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one involves several key steps:

  • Starting Materials:

    • Thieno and triazole frameworks.

    • Benzaldehyde derivatives such as 3-fluorobenzaldehyde.

    • Sulfur-containing reagents like thiourea or thioethers.

  • Reaction Mechanisms:

    • Cyclization reactions promoted by Brønsted acids.

    • Substitution reactions to introduce the benzyl groups.

    • Optimization using solvents such as pentane and diethyl ether for purification.

The reaction conditions are carefully controlled to ensure high yields and purity.

Spectroscopic Characterization

The compound's structure is confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (^1H NMR) and Carbon (^13C NMR) spectra provide detailed information about the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Used to determine the molecular weight and confirm the molecular formula.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands .

Chemical Reactivity and Stability

This compound exhibits typical reactivity for heterocycles:

  • Susceptible to nucleophilic substitution due to electron-deficient aromatic systems.

  • Stability under mild conditions but may degrade in strong acidic or basic environments.

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